molecular formula C7H13F2N B2453118 3-(1,1-Difluoroethyl)piperidine CAS No. 1545252-86-5

3-(1,1-Difluoroethyl)piperidine

Cat. No. B2453118
CAS RN: 1545252-86-5
M. Wt: 149.185
InChI Key: RNGHWCYYHALVND-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of 3-(1,1-Difluoroethyl)piperidine is C7H13F2N.


Chemical Reactions Analysis

Piperidines are widely used to convert ketones to enamines . They are substrates in the Stork enamine alkylation reaction . Upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine with the formula C5H10NCl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 149.18 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of Fluorinated N-Heterocycles

3-Fluoro- and trifluoromethylthio-piperidines, analogs of 3-(1,1-Difluoroethyl)piperidine, are important in discovery chemistry. A method was reported for synthesizing these compounds with high functionality and chemoselective derivatization control (García-Vázquez et al., 2021).

Stereodynamic Behavior of Fluorinated Compounds

The stereodynamic behavior of various fluorinated compounds, including those similar to this compound, was studied using NMR spectroscopy. This research provided insights into the conformational properties of these molecules (Shainyan et al., 2008).

β-Selective C(sp3)-H Arylation

Palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, closely related to this compound, was developed, providing an efficient route to synthesize 3-aryl-N-Boc-piperidines (Millet & Baudoin, 2015).

Synthesis of Fluorinated Piperidines

The synthesis of 3-alkoxy-4,4-difluoropiperidines, which are structurally related to this compound, was achieved for the first time. These compounds are significant for their application in agrochemical and pharmaceutical chemistry (Surmont et al., 2009).

Synthesis of Conformationally Rigid Diamines

A novel method was proposed for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound closely related to this compound. This compound has significant importance in medicinal chemistry (Smaliy et al., 2011).

Synthesis of Fluorinated Nitrogen Heterocycles

The synthesis of fluorinated nitrogen heterocycles was achieved using gold catalysis combined with Selectfluor. This method is relevant for the synthesis of compounds similar to this compound (Simonneau et al., 2011).

Ring Expansion to Synthesize Piperidines

Ring expansion of (trifluoromethyl)prolinols was used to synthesize 3-substituted 2-(trifluoromethyl)piperidines, highlighting a method that could potentially be applied to synthesize derivatives of this compound (Rioton et al., 2015).

Synthesis of Aryl-Substituted Piperidines

Electrophilic chemistry involving 1,2,3,6-tetrahydropyridines in a superacid led to the synthesis of aryl-substituted piperidines, demonstrating a potential pathway for modifying this compound (Klumpp et al., 2001).

Liquid Crystal Synthesis

Piperidine derivatives, similar to this compound, were used to synthesize novel ester liquid crystals, indicating potential applications in material science (Hong et al., 2014).

Macrophage Activation Inhibition

A novel piperidine compound was found to inhibit macrophage activation and suppress graft rejection, suggesting potential immunomodulatory applications for similar compounds (Takeiri et al., 2011).

Corrosion Inhibition on Iron

Piperidine derivatives were investigated for their corrosion inhibition properties on iron, a study that could be relevant for derivatives of this compound (Kaya et al., 2016).

Safety and Hazards

3-(1,1-Difluoroethyl)piperidine is classified as a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

3-(1,1-difluoroethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c1-7(8,9)6-3-2-4-10-5-6/h6,10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGHWCYYHALVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCNC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1545252-86-5
Record name 3-(1,1-difluoroethyl)piperidine
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